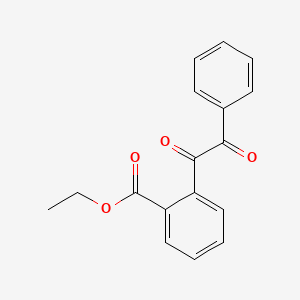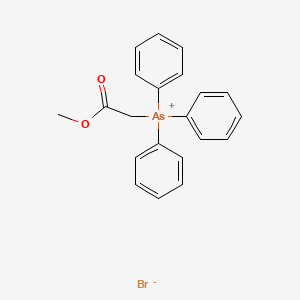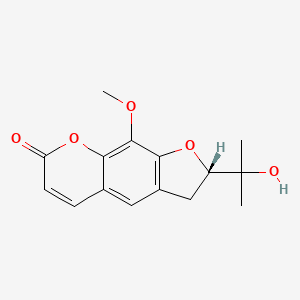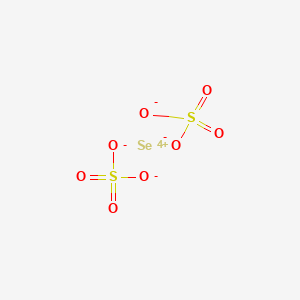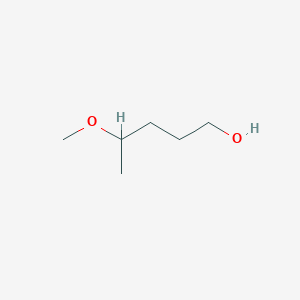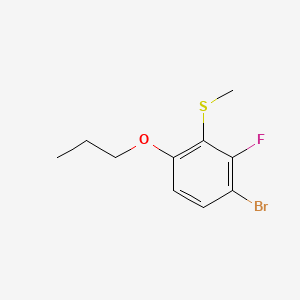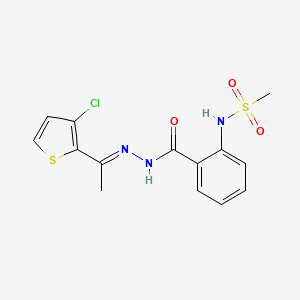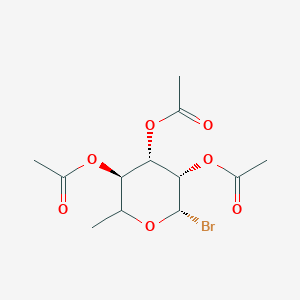
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is a complex carbohydrate derivative. It is a modified form of 2,3,4-tri-O-acetyl-alpha-L-fucopyranosyl bromide, which is used in various organic synthesis reactions, particularly in glycosylation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide typically involves the acetylation of 6-deoxy-alpha-L-galactopyranose followed by bromination. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The bromination step involves the use of hydrobromic acid or bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same acetylation and bromination steps, but with larger quantities of reagents and more robust equipment to handle the increased volume .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Glycosylation Reactions: It is commonly used in glycosylation reactions to form glycosidic bonds with other molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Glycosylation: Reagents such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2) are used as catalysts. .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives, while using alcohols results in the formation of glycosides .
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is a good leaving group, which facilitates the formation of a glycosidic bond with an acceptor molecule. The reaction typically proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophile to form the glycosidic bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4-Tri-O-acetyl-D-xylopyranosyl chloride
Uniqueness
2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl bromide is unique due to its specific structure, which includes a 6-deoxy modification. This modification can influence its reactivity and the types of glycosidic bonds it forms, making it particularly useful in certain synthetic applications .
Propriétés
Formule moléculaire |
C12H17BrO7 |
|---|---|
Poids moléculaire |
353.16 g/mol |
Nom IUPAC |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11+,12-/m1/s1 |
Clé InChI |
XUZQAPSYNYIKSR-CWWLAGSFSA-N |
SMILES isomérique |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
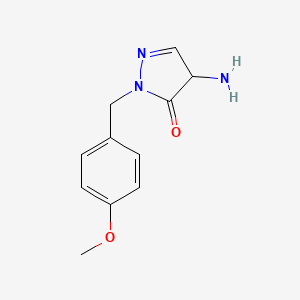

![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
